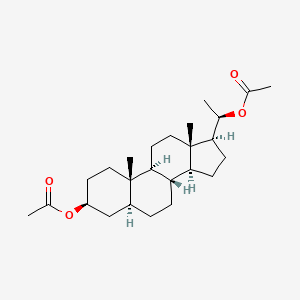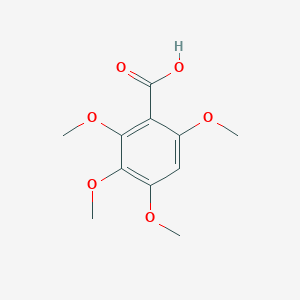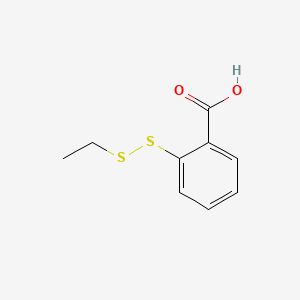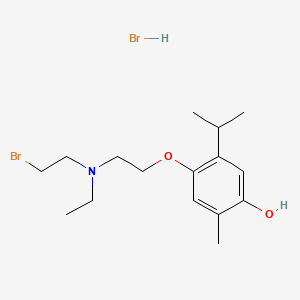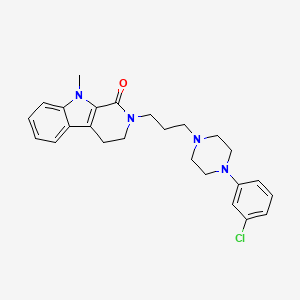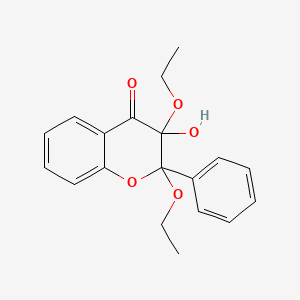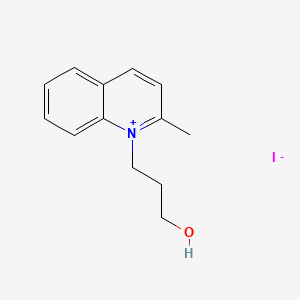
Bis(4-chlorophenyl) disulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) disulfoxide: is an organosulfur compound with the molecular formula C12H8Cl2OS2 It is characterized by the presence of two 4-chlorophenyl groups connected by a disulfoxide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of 4-chlorophenylthiol: One common method involves the oxidation of 4-chlorophenylthiol using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Microwave-Assisted Synthesis: Another method involves the reaction of elemental sulfur with 1-chloro-4-iodobenzene in the presence of a copper oxide nanopowder catalyst.
Industrial Production Methods: While specific industrial production methods for bis(4-chlorophenyl) disulfoxide are not well-documented, the methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-chlorophenyl) disulfoxide can undergo further oxidation to form sulfone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Bis(4-chlorophenyl) disulfide.
Substitution: Substituted bis(4-chlorophenyl) derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: Bis(4-chlorophenyl) disulfoxide is used as a precursor in the synthesis of poly(p-phenylene sulfide), a high-performance thermoplastic.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of various bacterial strains.
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mecanismo De Acción
Mechanism of Action: The mechanism by which bis(4-chlorophenyl) disulfoxide exerts its effects depends on the specific application. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell death . In catalytic processes, it acts as a ligand, facilitating the formation of active catalytic species .
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell membranes.
Catalysis: Involves coordination with metal centers to form active catalytic complexes.
Comparación Con Compuestos Similares
Bis(4-chlorophenyl) disulfide: Similar structure but lacks the sulfoxide group, leading to different chemical properties and reactivity.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of a disulfoxide, resulting in higher oxidation states and different applications.
4,4’-Dichlorodiphenyl sulfone: Another related compound with distinct properties and uses in polymer production.
Uniqueness: Its ability to undergo diverse chemical reactions and its role in advanced material synthesis highlight its importance .
Propiedades
Número CAS |
6275-39-4 |
|---|---|
Fórmula molecular |
C12H8Cl2O2S2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
1-chloro-4-(4-chlorophenyl)sulfinylsulfinylbenzene |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-9-1-5-11(6-2-9)17(15)18(16)12-7-3-10(14)4-8-12/h1-8H |
Clave InChI |
LCXVCECTWHFMQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)S(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


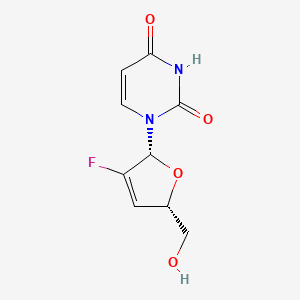
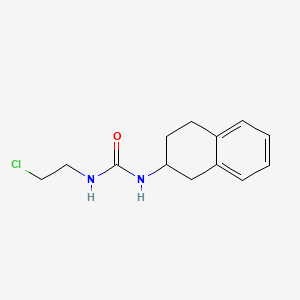
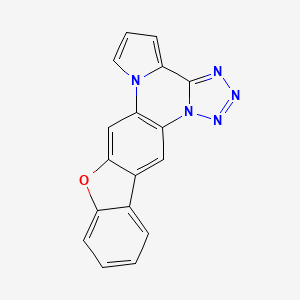
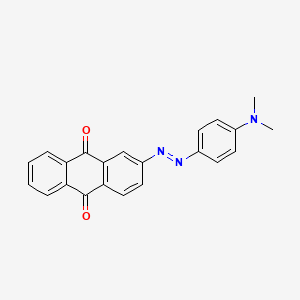

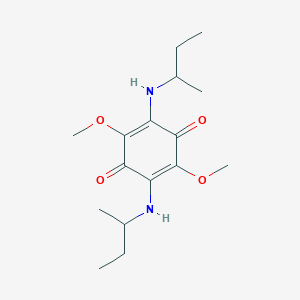
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
